

Therapeutic Potential of Bromophenyl Amine Compounds: A Technical Guide

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Compound of Interest

Compound Name: *1-(4-Bromophenyl)propan-1-amine*

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Introduction

Bromophenyl amine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromophenyl moiety into various heterocyclic and acyclic scaffolds has led to the discovery of potent agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The bromine atom, a halogen, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of bromophenyl amine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Applications

Bromophenyl amine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Tubulin Inhibitors

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity.[1][2][3] Several of these compounds exhibited significant growth inhibition against various cancer cell lines. Molecular docking studies suggest that these compounds bind to the tubulin–combretastatin A-4 binding site, thereby inhibiting tubulin polymerization, a critical process for cell division.[1][2]

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[1][2][3]

Compound	Target Cell Line	Activity Metric	Value
4e	SNB-75 (CNS Cancer)	% Growth Inhibition (PGI)	41.25%
4i	SNB-75 (CNS Cancer)	% Growth Inhibition (PGI)	38.94%
4i	UO-31 (Renal Cancer)	% Growth Inhibition (PGI)	30.14%
4i	CCRF-CEM (Leukemia)	% Growth Inhibition (PGI)	26.92%
4i	EKVX (Non-Small Cell Lung Cancer)	% Growth Inhibition (PGI)	26.61%
4i	OVCAR-5 (Ovarian Cancer)	% Growth Inhibition (PGI)	23.12%

Activity measured at a concentration of 10 μ M.

Kinase Inhibitors

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several bromophenyl amine derivatives have been identified as potent kinase inhibitors.

Novel pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors. PLK4 is a key regulator of centriole duplication, and its overexpression is observed in various cancers.[4]

[5]

Table 2: PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives[4][5]

Compound	IC50 (μM)
8h	0.0067

Quinoline-oxadiazole hybrids containing a bromophenyl moiety have been synthesized and shown to inhibit EGFR tyrosine kinase, a key target in cancer therapy.[6][7]

Table 3: EGFR Tyrosine Kinase Inhibitory Activity

Compound	Target	IC50 (μM)
Quinoline-oxadiazole hybrid 19	EGFR	0.313

Antiproliferative Activity

Various other bromophenyl amine derivatives have demonstrated significant antiproliferative activity against different cancer cell lines.

Table 4: Antiproliferative Activity of Bromophenyl Amine Derivatives

Compound Class	Cell Line	Activity Metric	Value (μ M)	Reference
4-(4-Bromophenyl)-thiazol-2-amine derivatives	MCF7 (Breast Cancer)	IC50	Comparable to 5-fluorouracil	[8][9]
Pyrimidin-2-amine derivatives	MCF-7 (Breast Cancer)	IC50	Varies (some < 0.05)	[4][10]
Pyrimidin-2-amine derivatives	MDA-MB-231 (Breast Cancer)	IC50	Varies (some < 0.05)	[4][10]
Pyrimidin-2-amine derivatives	BT474 (Breast Cancer)	IC50	Varies (some < 0.05)	[4]

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Bromophenyl amine compounds have shown promise as both antibacterial and antifungal agents.

Antibacterial Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have exhibited promising antibacterial activity, comparable to the standard drug norfloxacin.[8]

Table 5: Antibacterial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives[8]

Compound	Bacterial Strain	Activity Metric	Value
p2, p3, p4, p6	Various bacteria	MIC	Comparable to Norfloxacin

Antifungal Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrated antifungal activity comparable to fluconazole.[\[8\]](#)

Table 6: Antifungal Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives[\[8\]](#)

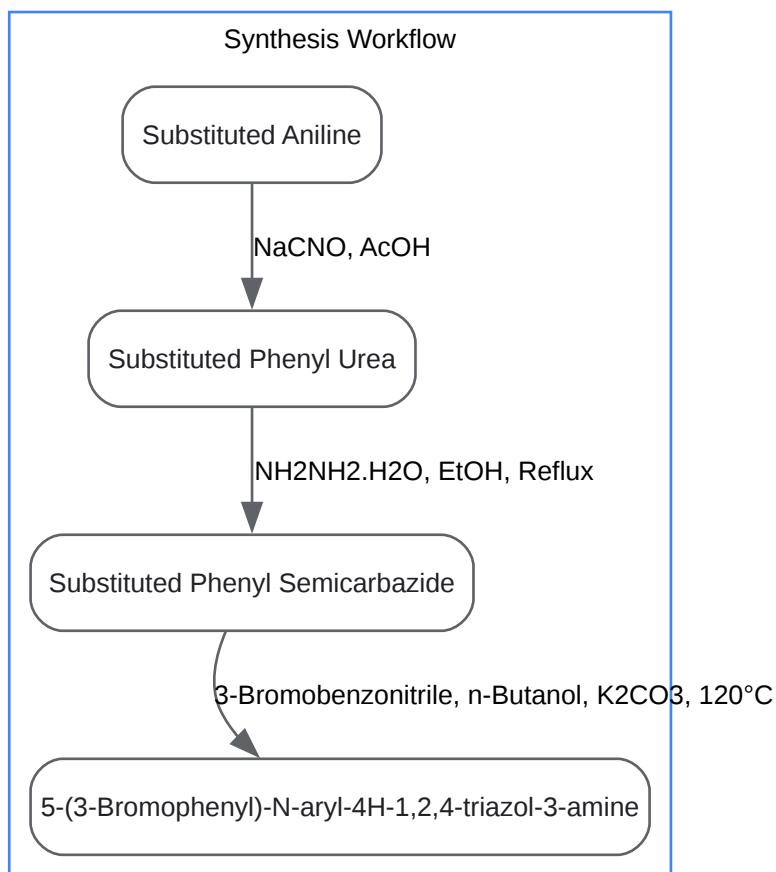
Compound	Fungal Strain	Activity Metric	Value
p2, p3, p4, p6	Various fungi	MIC	Comparable to Fluconazole

Experimental Protocols

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[\[1\]](#)[\[2\]](#)

A general three-step synthesis is employed:

- Formation of Substituted Phenyl Urea: Substituted anilines are reacted with sodium cyanate in acetic acid at room temperature.
- Formation of Substituted Phenyl Semicarbazide: The substituted phenyl urea is refluxed with hydrazine hydrate in ethanol.
- Cyclization to form the Triazole Ring: The substituted phenyl semicarbazide is reacted with 3-bromobenzonitrile in n-butanol with potassium carbonate at 120°C.



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Synthesis of triazole analogs.

Anticancer Activity Evaluation (NCI-60 Screen)[1][11]

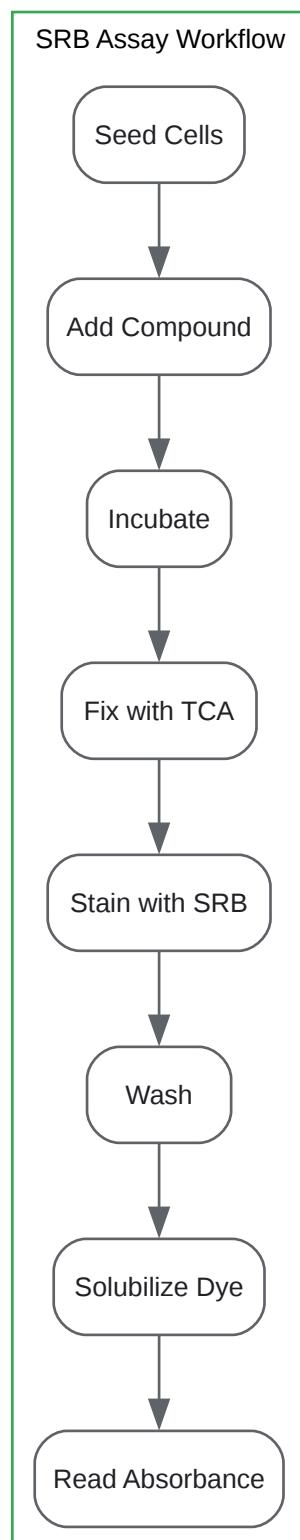
The anticancer activity of the compounds is determined according to the US National Cancer Institute (NCI) protocol.

- Cell Lines: A panel of 58-60 different human tumor cell lines is used.
- Drug Concentration: Compounds are typically tested at a single high dose (e.g., 10 μ M).
- Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).
- Endpoint Measurement: Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

- Data Analysis: Results are expressed as the percentage of growth inhibition (PGI).

Sulforhodamine B (SRB) Assay[8][12][13][14]

- Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
- Compound Addition: Add various concentrations of the test compound to the wells.
- Incubation: Incubate the plates for 48-72 hours.
- Fixation: Fix the cells with trichloroacetic acid (TCA).
- Staining: Stain the fixed cells with SRB solution.
- Washing: Remove unbound dye with acetic acid.
- Solubilization: Solubilize the protein-bound dye with Tris base.
- Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm).



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SRB assay for cytotoxicity.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)[15][16][17]

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.
- Reagents: A europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer.
- Procedure:
 - The kinase, antibody, and test compound are incubated together.
 - The tracer is added.
 - Binding of both the antibody and tracer to the kinase results in a high FRET signal.
 - Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.
- Detection: The TR-FRET signal is measured on a plate reader.

Minimum Inhibitory Concentration (MIC) Determination[18][19][20][21][22]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

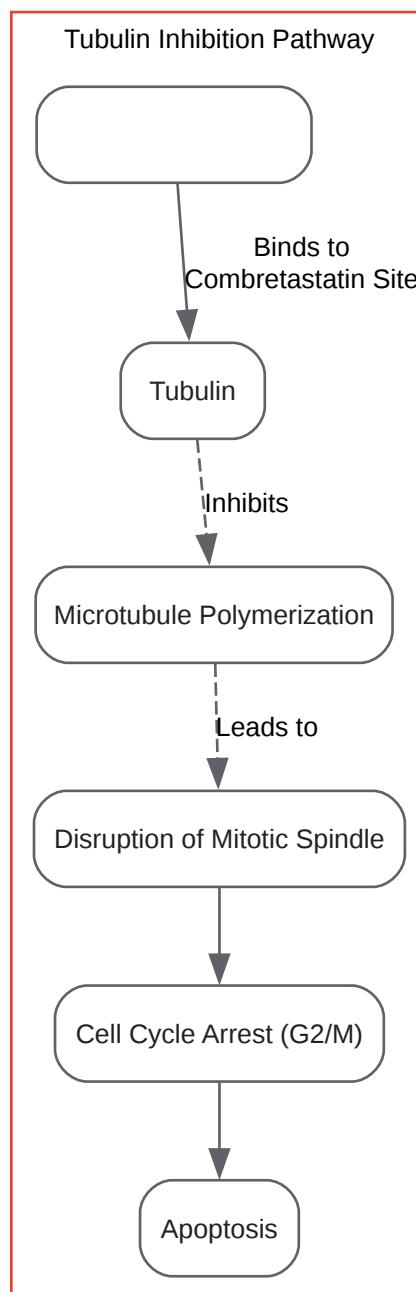
- Preparation: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- Reading: The wells are examined for visible turbidity. The MIC is the lowest concentration in a well that remains clear.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

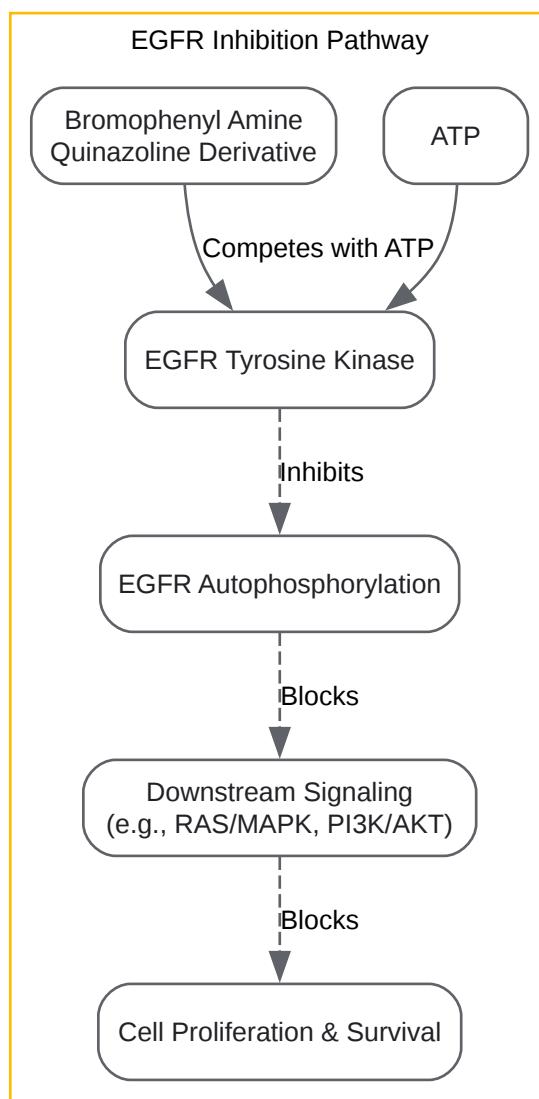
As mentioned, certain bromophenyl amine triazole derivatives inhibit cancer cell growth by disrupting microtubule dynamics through binding to tubulin.



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EGFR Signaling Pathway Inhibition

Bromophenyl amine-containing quinazoline derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. This blocks the autophosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and survival.

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Conclusion

Bromophenyl amine compounds constitute a rich source of biologically active molecules with significant therapeutic potential. The studies highlighted in this guide demonstrate their promise as anticancer and antimicrobial agents. The versatility of the bromophenyl amine scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies. The detailed protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of new drugs based on this important chemical class.

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